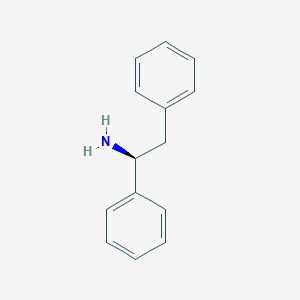

(1S)-1,2-diphenylethan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

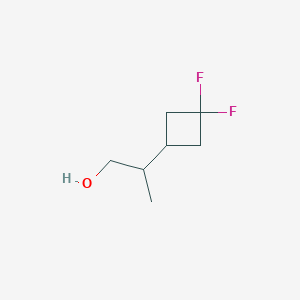

(1S)-1,2-diphenylethan-1-amine, commonly known as DPEA, is a chiral amine that has been extensively studied for its potential use in various scientific fields. It is a white crystalline solid with a molecular weight of 219.29 g/mol and a melting point of 74-76°C. DPEA is an important intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials.

Aplicaciones Científicas De Investigación

Synthetic Processes and Catalysis

Synthesis of Amines : The compound has been investigated in the context of synthesizing amines through homogeneous hydrogenation of secondary and primary amides. A catalyst prepared from [Ru(acac)(3)] and 1,1,1-tris(diphenylphosphinomethyl)ethane, requiring water for stabilization, was used to form primary amines with selectivity up to 85% if ammonia is also present (Angel A Núñez Magro et al., 2007).

Polyurethane Modification : In the development of flame-resistant materials, segmented polyurethanes based on 4,4′-diphenylmethane diisocyanate (MDI), polyoxypropylenediol (POPD), and chain extenders like 1,2-propanediol (PD) or 3-chloro-1,2-propanediol (CPD) were created. The structure and thermal properties of these polyurethanes were significantly influenced by the inclusion of 3-chloro-1,2-propanediol (K. Pielichowski & D. Słotwińska, 2004).

Polymer Science and Materials Chemistry

- Organogelators : The compound 2-amino-1,2-diphenylethanol, structurally related to "(1S)-1,2-diphenylethan-1-amine", has shown potential as an organogelator with a wide variety of acidic compounds in organic liquids. This suggests possible applications in fluorescence switches, organic nanotubes, silver nanofibers, and ultrathin silver nanoparticles (Yi-Chang Chen et al., 2013).

Environmental Science and Photodegradation

- Photodegradation of Amine Drugs : Studies have explored the indirect photodegradation of amine drugs, including those with primary, secondary, and tertiary amine structures, in aqueous solutions under simulated sunlight. The presence of nitrate and humic substances facilitated the photodegradation process through mechanisms involving hydroxyl radicals and electron transfer from the amines to the excited states of humic substances, respectively (Yong Chen et al., 2009).

Organic Chemistry and Ligand Design

- Chiral Catalysis : Chiral primary amines, including those derived from trans-1,2-diphenylethane-1,2-diamine, have been utilized as catalysts for the asymmetric epoxidation of α-substituted acroleins. This highlights the role of "this compound" derivatives in enhancing catalytic activity and enantioselectivity in organic synthesis (Jiuyuan Li et al., 2010).

Propiedades

IUPAC Name |

(1S)-1,2-diphenylethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,14H,11,15H2/t14-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTGGNTMERRTPLR-AWEZNQCLSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C2=CC=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C2=CC=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-2-{(E)-[(3-ethylphenyl)imino]methyl}phenol](/img/structure/B2711811.png)

![2-(methylsulfanyl)-N-{2-[(1H-pyrazol-1-yl)methyl]phenyl}pyridine-3-carboxamide](/img/structure/B2711812.png)

![ethyl 6-acetyl-2-(naphthalene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2711818.png)

![1,3,6-trimethyl-5-((naphthalen-1-ylmethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2711820.png)

![N-[3-Oxo-3-(4-pyridazin-3-yl-1,4-diazepan-1-yl)propyl]prop-2-enamide](/img/structure/B2711821.png)

![4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2711830.png)